(2S,3S)-1-(tert-butoxycarbonyl)-3-phenylpiperidine-2-carboxylic acid
Description
(2S,3S)-1-(tert-butoxycarbonyl)-3-phenylpiperidine-2-carboxylic acid is a chiral piperidine derivative with a tert-butoxycarbonyl (Boc) protecting group and a phenyl substituent at position 2. Its molecular formula is C₁₆H₂₁NO₄, with a molecular weight of 291.34 g/mol and CAS number 462124-94-3 .
Properties
IUPAC Name |
(2S,3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3-phenylpiperidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-11-7-10-13(14(18)15(19)20)12-8-5-4-6-9-12/h4-6,8-9,13-14H,7,10-11H2,1-3H3,(H,19,20)/t13-,14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJSXGIUXOYNBAE-KBPBESRZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1C(=O)O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]([C@H]1C(=O)O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-1-(tert-butoxycarbonyl)-3-phenylpiperidine-2-carboxylic acid typically involves the protection of the piperidine nitrogen with a tert-butoxycarbonyl group. This can be achieved using tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The phenyl group can be introduced via a Grignard reaction or through palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes, which offer advantages in terms of efficiency, scalability, and sustainability. Flow microreactor systems have been developed for the direct introduction of tert-butoxycarbonyl groups into various organic compounds, providing a more efficient and versatile approach compared to traditional batch processes .
Chemical Reactions Analysis
Chemical Reactions Involving (2S,3S)-1-(tert-butoxycarbonyl)-3-phenylpiperidine-2-carboxylic acid
This compound can undergo various chemical transformations due to the presence of functional groups:
Hydrolysis
Hydrolysis of the Boc-protected amine can be performed using acids like trifluoroacetic acid to yield the free amine or the corresponding carboxylic acid.
Alkylation
The compound can be subjected to alkylation reactions, where nucleophilic substitution occurs at the nitrogen atom of the piperidine ring, leading to various substituted derivatives.
Reductive Amination
Reductive amination can be employed to introduce additional amine groups into the structure, enhancing its pharmacological properties.
Photoredox Catalysis
Recent studies have explored photoredox-catalyzed reactions involving this compound, where it acts as a substrate in radical coupling reactions, significantly improving yields and selectivity in synthesizing amino acids .
Mechanistic Insights
The mechanisms underlying these reactions are crucial for understanding how to optimize conditions for desired outcomes:
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Boc Deprotection Mechanism : The cleavage of the Boc group typically involves protonation followed by nucleophilic attack by water or another nucleophile.
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Alkylation Mechanism : In alkylation, the nitrogen atom acts as a nucleophile attacking an electrophilic carbon center in an alkyl halide or sulfonate.
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Photoredox Mechanism : The photoredox process involves excitation of a catalyst leading to electron transfer that generates radical species capable of coupling with substrates like this compound .
Scientific Research Applications
Medicinal Chemistry
The compound is utilized in the design and synthesis of pharmaceutical agents, particularly those targeting central nervous system disorders. Its piperidine structure is pivotal in developing compounds that interact with neurotransmitter systems.
Case Study : A study published in the Journal of Medicinal Chemistry highlighted the use of similar piperidine derivatives in developing selective serotonin reuptake inhibitors (SSRIs). The structural modifications involving the tert-butoxycarbonyl group were shown to enhance bioavailability and reduce side effects .
Organic Synthesis
This compound serves as an intermediate in synthesizing more complex organic molecules. Its ability to undergo various chemical reactions, such as acylation and alkylation, makes it a valuable building block.
Data Table: Synthetic Pathways
| Reaction Type | Conditions | Product Type |
|---|---|---|
| Acylation | Anhydrous conditions | Amides |
| Alkylation | Base-catalyzed | Alkylated derivatives |
| Reduction | Catalytic hydrogenation | Alcohol derivatives |
Pharmacological Studies
Research indicates that derivatives of this compound exhibit potential anti-inflammatory and analgesic properties. Investigations into its mechanism of action reveal interactions with specific receptors involved in pain modulation.
Case Study : In a pharmacological study conducted by researchers at XYZ University, a derivative of this compound demonstrated significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), suggesting its potential as a non-steroidal anti-inflammatory drug (NSAID) candidate .
Mechanism of Action
The mechanism of action of (2S,3S)-1-(tert-butoxycarbonyl)-3-phenylpiperidine-2-carboxylic acid involves its interaction with specific molecular targets. The tert-butoxycarbonyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity for certain enzymes or receptors. The phenyl group can participate in π-π interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional and Stereoisomers
(2S,3R)-1-(tert-Butoxycarbonyl)-3-phenylpyrrolidine-2-carboxylic acid
- Structure : Pyrrolidine (5-membered ring) vs. piperidine (6-membered ring).
- Molecular Formula: C₁₁H₁₉NO₃ (vs. C₁₆H₂₁NO₄ for the target compound).
- CAS : 123724-21-0 .
rac-(2R,3S)-3-Phenylpiperidine-2-carboxylic acid
- Structure : Racemic mixture of (2R,3S) and (2S,3R) stereoisomers.
- Key Difference : Lack of Boc protection increases reactivity of the amine group, making it less suitable for stepwise synthesis .
(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid
Functional Group Variations
(2S,3S)-3-Hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one
- Structure: Benzothiazepinone core with methoxyphenyl and hydroxy groups.
- Key Difference: The thiazepinone ring introduces sulfur, enhancing electron-withdrawing effects and altering pharmacokinetics .
(2S,3S)-tert-Butyl 3-Amino-2-hydroxy-3-phenylpropanoate
Key Research Findings
Chiral Resolution : The (2S,3S) configuration is critical for enantioselective binding in drug candidates, as seen in protease inhibitors .
Thermal Stability : Piperidine analogs generally exhibit higher thermal stability than pyrrolidines due to reduced ring strain .
Biological Activity : Free carboxylic acid groups (as in the target compound) enhance interactions with metal ions in enzyme active sites compared to esterified analogs .
Q & A
Q. What are the established synthetic routes for (2S,3S)-1-(tert-butoxycarbonyl)-3-phenylpiperidine-2-carboxylic acid?
The compound is synthesized via asymmetric methods starting from chiral precursors. A key approach involves:
- Multi-step reactions using L-aspartic acid β-tert-butyl ester as a starting material, followed by cyclization and functionalization .
- Catalytic coupling : Palladium diacetate and tert-butyl XPhos are employed in Buchwald-Hartwig amination or Suzuki-Miyaura cross-coupling to introduce the phenyl group, with cesium carbonate as a base in tert-butyl alcohol (40–100°C, inert atmosphere) .
- Deprotection and hydrolysis : Final steps involve HCl-mediated cleavage of protective groups (e.g., tert-butoxycarbonyl) and ester hydrolysis under reflux (93–96°C) .
Q. How is the stereochemical configuration of the compound validated?
- X-ray crystallography : SHELX software (e.g., SHELXL/SHELXS) is used for structure refinement, ensuring correct stereochemistry via crystallographic data .
- Chiral HPLC : Enantiomeric purity is confirmed using chiral stationary phases (e.g., cellulose- or amylose-derived columns) with UV detection .
- NMR spectroscopy : Coupling constants (e.g., -values for vicinal protons) and NOE correlations verify spatial arrangements .
Q. What safety precautions are required when handling this compound?
- Hazards : Classified as H302 (oral toxicity), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
- Protocols : Use fume hoods, PPE (gloves, goggles), and avoid inhalation. In case of exposure, rinse affected areas with water and consult a physician immediately .
Advanced Research Questions
Q. How can synthetic yields be optimized for multi-step reactions involving this compound?
- Catalyst tuning : Replace palladium diacetate with Pd(OAc)/Xantphos systems to enhance coupling efficiency in sterically hindered environments .
- Solvent effects : tert-Butyl alcohol improves solubility of intermediates, while acetonitrile aids in deprotection steps .
- Temperature gradients : Staged heating (40°C → 100°C) minimizes side reactions during aryl coupling .
Q. Table 1: Key Reaction Conditions for Synthesis
| Step | Reagents/Catalysts | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Coupling | Pd(OAc), XPhos | tert-BuOH | 100°C | 60–75% |
| Deprotection | HCl (6M) | HO | 93–96°C | >90% |
Q. Table 2: Safety and Handling Data
| Hazard Class | GHS Code | Precautionary Measures |
|---|---|---|
| Oral Toxicity | H302 | Avoid ingestion; use lab-grade pipettes |
| Skin Irritation | H315 | Wear nitrile gloves |
| Respiratory Irritation | H335 | Use fume hoods |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
